molecular formula C17H22N6 B12225014 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12225014
M. Wt: 310.4 g/mol
InChI Key: OKOJOPSQCZDONX-UHFFFAOYSA-N
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Description

4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinazoline core structure, which is a fused bicyclic system containing a benzene ring and a pyrimidine ring The presence of a piperazine ring substituted with a 5-methylpyrimidin-2-yl group adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the piperazine moiety.

    Substitution with 5-Methylpyrimidin-2-yl Group: The final step involves the substitution of the piperazine ring with the 5-methylpyrimidin-2-yl group, which can be achieved through various coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to tetrahydroquinazoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the 5-methylpyrimidin-2-yl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or alkyl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of a quinazoline core with a piperazine ring substituted with a 5-methylpyrimidin-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H22N6

Molecular Weight

310.4 g/mol

IUPAC Name

4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C17H22N6/c1-13-10-18-17(19-11-13)23-8-6-22(7-9-23)16-14-4-2-3-5-15(14)20-12-21-16/h10-12H,2-9H2,1H3

InChI Key

OKOJOPSQCZDONX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4

Origin of Product

United States

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